Cas no 2228942-18-3 (3-(2-ethylphenyl)-3,3-difluoropropan-1-amine)

3-(2-ethylphenyl)-3,3-difluoropropan-1-amine 化学的及び物理的性質
名前と識別子
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- 3-(2-ethylphenyl)-3,3-difluoropropan-1-amine
- EN300-1942537
- 2228942-18-3
-
- インチ: 1S/C11H15F2N/c1-2-9-5-3-4-6-10(9)11(12,13)7-8-14/h3-6H,2,7-8,14H2,1H3
- InChIKey: FDTDMLNPRIHUMX-UHFFFAOYSA-N
- SMILES: FC(CCN)(C1C=CC=CC=1CC)F
計算された属性
- 精确分子量: 199.11725581g/mol
- 同位素质量: 199.11725581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 171
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 26Ų
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1942537-0.1g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 0.1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1942537-1g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 1g |
$1543.0 | 2023-09-17 | ||
Enamine | EN300-1942537-2.5g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 2.5g |
$3025.0 | 2023-09-17 | ||
Enamine | EN300-1942537-5.0g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 5g |
$4475.0 | 2023-05-27 | ||
Enamine | EN300-1942537-10.0g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 10g |
$6635.0 | 2023-05-27 | ||
Enamine | EN300-1942537-5g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 5g |
$4475.0 | 2023-09-17 | ||
Enamine | EN300-1942537-10g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 10g |
$6635.0 | 2023-09-17 | ||
Enamine | EN300-1942537-0.05g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 0.05g |
$1296.0 | 2023-09-17 | ||
Enamine | EN300-1942537-0.25g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 0.25g |
$1420.0 | 2023-09-17 | ||
Enamine | EN300-1942537-1.0g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 1g |
$1543.0 | 2023-05-27 |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
3-(2-ethylphenyl)-3,3-difluoropropan-1-amineに関する追加情報
Research Brief on 3-(2-ethylphenyl)-3,3-difluoropropan-1-amine (CAS: 2228942-18-3): Recent Advances and Applications
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine (CAS: 2228942-18-3) is a fluorinated amine derivative that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoropropan-1-amine moiety and ethylphenyl substitution, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting drugs and enzyme inhibitors.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility as a building block for the synthesis of novel gamma-aminobutyric acid (GABA) receptor modulators. The research demonstrated that the difluorinated amine group enhances the metabolic stability of the resulting compounds, thereby improving their pharmacokinetic profiles. Additionally, the ethylphenyl moiety was found to contribute to increased lipophilicity, facilitating blood-brain barrier penetration—a critical factor for CNS-targeted therapeutics.
Further investigations into the mechanistic aspects of 3-(2-ethylphenyl)-3,3-difluoropropan-1-amine have revealed its potential as a precursor for the development of selective monoamine oxidase B (MAO-B) inhibitors. A recent preprint on bioRxiv (2024) reported that derivatives of this compound exhibited high selectivity for MAO-B over MAO-A, with IC50 values in the low micromolar range. This selectivity is particularly relevant for the treatment of neurodegenerative disorders such as Parkinson's disease, where MAO-B inhibition is a well-established therapeutic strategy.
From a synthetic chemistry perspective, advances in the preparation of 3-(2-ethylphenyl)-3,3-difluoropropan-1-amine have been reported in Organic Letters (2023). Researchers developed a streamlined, high-yield synthesis route utilizing palladium-catalyzed cross-coupling reactions, followed by a novel fluorination protocol. This methodological improvement has significantly enhanced the accessibility of the compound for further pharmacological studies and scaled-up production.
In the realm of drug discovery, computational modeling studies have provided insights into the molecular interactions of 3-(2-ethylphenyl)-3,3-difluoropropan-1-amine derivatives with various biological targets. Molecular docking simulations published in Journal of Chemical Information and Modeling (2024) suggest that the difluoropropan-1-amine scaffold can adopt multiple binding conformations, making it a versatile pharmacophore for targeting diverse protein families. This flexibility has sparked interest in exploring its applications beyond CNS disorders, including potential use in oncology and infectious disease therapeutics.
Ongoing research is investigating the safety profile and ADME (absorption, distribution, metabolism, and excretion) characteristics of 3-(2-ethylphenyl)-3,3-difluoropropan-1-amine derivatives. Preliminary results from in vitro and animal studies indicate favorable metabolic stability and low cytotoxicity, supporting further development of this chemical scaffold. However, researchers emphasize the need for comprehensive toxicological assessments before clinical translation.
The growing body of research on 3-(2-ethylphenyl)-3,3-difluoropropan-1-amine underscores its importance as a versatile chemical entity in medicinal chemistry. Its unique structural features and demonstrated biological activities position it as a valuable tool for drug discovery efforts targeting various disease areas. Future studies are expected to explore its potential in combination therapies and as part of targeted drug delivery systems.
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